molecular formula C17H19NO2 B5526686 N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide

N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide

Cat. No. B5526686
M. Wt: 269.34 g/mol
InChI Key: LVRXGDKUFFOAPG-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide, also known as Modafinil, is a synthetic compound that has been extensively researched for its potential benefits in treating various neurological and psychiatric disorders. This compound has shown promising results in enhancing cognitive function, improving memory, and increasing wakefulness. In

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The development of potent and selective kinase inhibitors for therapeutic applications has been a significant area of research. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as selective Met kinase inhibitors. This research demonstrates the utility of complex amides in the synthesis of compounds with potential therapeutic benefits (Schroeder et al., 2009).
  • The synthesis of α,β-unsaturated N-methoxy-N-methylamides from simple precursors highlights the versatility of amides in organic synthesis. These compounds are valuable intermediates in the construction of more complex molecular architectures (Beney et al., 1998).

Material Science and Corrosion Inhibition

  • N-Phenyl-benzamide derivatives have been studied for their role in corrosion inhibition of mild steel in acidic environments. The presence of methoxy (OCH3) substituents on the benzamide moiety enhances inhibition efficiency, demonstrating the potential application of such compounds in protecting metals from corrosion (Mishra et al., 2018).

Pharmacology and Drug Design

  • The design and synthesis of analgesics have benefited from the exploration of N-phenylpropanamide derivatives. Research into N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides has led to the discovery of compounds with significant analgesic activity and high safety margins, underscoring the therapeutic potential of carefully designed amide compounds (van Bever et al., 1976).

properties

IUPAC Name

N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-8-10-15(16(12-13)20-2)18-17(19)11-9-14-6-4-3-5-7-14/h3-8,10,12H,9,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRXGDKUFFOAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide

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